molecular formula C30H28N4O3 B3504122 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B3504122
M. Wt: 492.6 g/mol
InChI Key: JJCCRUYKPPDQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C30H28N4O3 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.21614077 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives have significant utility in the synthesis of various heterocyclic compounds. Research demonstrates the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using these compounds as key intermediates, contributing to the development of novel chemical entities with potential applications in pharmaceuticals and materials science (Fadda et al., 2012).

Structural Analysis and Computational Studies

Advanced structural characterization and computational analyses have been conducted on antipyrine derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) compounds. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide insights into the intermolecular interactions, contributing to the understanding of molecular stability and reactivity, which is crucial for pharmaceutical and material science research (Saeed et al., 2020).

Anticancer Activity

Some derivatives of 4-aminoantipyrine, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) compounds, have been evaluated for their anti-breast cancer activity. These studies provide evidence of potential therapeutic applications in oncology (Ghorab et al., 2014).

Applications in Antipsychotic Drug Development

Research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives includes exploring their potential as antipsychotic agents. These studies contribute to the discovery of novel compounds that may offer therapeutic benefits in treating psychiatric disorders (Wise et al., 1987).

Antibacterial Properties

Investigations into the antibacterial properties of Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, have shown moderate to good activity against various bacterial strains. This research opens avenues for developing new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacteria (Asiri & Khan, 2010).

Molecular Docking and Cytotoxicity Studies

Studies involving the docking and cytotoxicity of quinoline Schiff bases and their complexes, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives, have been conducted. These studies are significant in understanding the interaction of these compounds with biological targets, potentially leading to the development of new drugs (Umadevi et al., 2020).

Anti-Inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic activities of 4-antipyrine derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) compounds. These studies contribute valuable insights into the potential use of these compounds in pain management and inflammatory disorders (Rubtsov et al., 2002).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3/c1-19(2)37-23-14-10-11-21(17-23)27-18-25(24-15-8-9-16-26(24)31-27)29(35)32-28-20(3)33(4)34(30(28)36)22-12-6-5-7-13-22/h5-19H,1-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCCRUYKPPDQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.